2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-5-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c17-12-1-3-13(4-2-12)23-16-6-5-14(11-15(16)18)24(20,21)19-7-9-22-10-8-19/h1-6,11H,7-10,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSLLTJUFGZFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of 4-fluorophenol to produce 4-fluoronitrobenzene.
Reduction: The nitro group in 4-fluoronitrobenzene is then reduced to form 4-fluoroaniline.
Sulfonylation: The 4-fluoroaniline undergoes sulfonylation with morpholine-4-sulfonyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Fluorophenoxy Ring
The electron-deficient 4-fluorophenoxy group undergoes catalytic SNAr reactions under mild conditions. The organic superbase t-Bu-P4 facilitates dual activation of the aryl fluoride and nucleophiles, enabling substitution without requiring electron-deficient substrates.
| Nucleophile | Conditions | Product Yield | Reference |
|---|---|---|---|
| Phenylacetonitrile | t-Bu-P4 (10 mol%), toluene, 80°C | 83% | |
| Sodium thiophenolate | I₂ (0.5 eq.), EtOH, RT | 74% | |
| Piperidine | 4 Å MS, 80°C | 91% |
Mechanistic Insight :
-
t-Bu-P4 deprotonates the nucleophile, generating a reactive anion.
-
Simultaneous hydrogen bonding between the catalyst’s proton and the fluorine atom lowers the LUMO energy of the aryl fluoride, enabling concerted substitution via a single transition state .
Electrophilic Substitution at the Aniline Ring
The electron-rich aniline group participates in electrophilic reactions, particularly at the para position relative to the sulfonamide group.
Key Observation :
The morpholine-sulfonyl group directs electrophiles to the meta position of the aniline ring due to its electron-withdrawing nature .
Sulfonamide Functionalization
The morpholine-4-sulfonyl group exhibits reactivity typical of sulfonamides, including hydrolysis and alkylation.
Stability Note :
The sulfonamide bond resists basic conditions (pH < 12) but degrades under prolonged exposure to strong acids .
Oxidation and Reduction Pathways
Selective redox transformations target specific functional groups:
Limitation :
Reduction of the sulfonamide to a thioether requires stoichiometric LiAlH₄ and yields competing side products .
Photochemical and Thermal Behavior
Scientific Research Applications
2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of 2-(4-fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline with its analogues:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|---|
| This compound | 727694-62-4 | C₁₆H₁₇FN₂O₄S | 352.38 | 4-Fluorophenoxy, morpholine sulfonyl | Medicinal chemistry, agrochemicals |
| 2-(4-Ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline | 735322-12-0 | C₂₀H₁₈N₄O | 330.39 | 4-Ethoxyphenoxy, morpholine sulfonyl | Drug delivery systems, enzyme inhibition |
| 2-Fluoro-5-(trifluoromethyl)aniline | 535-52-4 | C₇H₅F₄N | 179.11 | 2-Fluoro, 5-trifluoromethyl | Pesticide intermediates, fluorophores |
| 4-(4-Trifluoromethylphenoxy)aniline | 57478-19-0 | C₁₃H₁₀F₃NO | 261.22 | 4-Trifluoromethylphenoxy | Polymer additives, surfactants |
Substituent Impact Analysis
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenoxy group in the target compound enhances electrophilicity compared to the 4-ethoxyphenoxy group in its ethoxy analogue (), which may improve binding to electron-rich biological targets like kinases .
- Morpholine Sulfonyl vs. Trifluoromethyl : The morpholine sulfonyl group offers hydrogen-bonding capabilities, unlike the purely hydrophobic trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)aniline (). This difference may influence solubility and target selectivity.
Docking Studies and Target Affinity
- Trifluoromethyl Analogues: Derivatives like 4-(4-Trifluoromethylphenoxy)aniline () are associated with pesticidal activity due to their resistance to metabolic degradation, a trait less pronounced in the fluorophenoxy variant.
Physicochemical Properties
- Solubility: The morpholine sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated analogues like 2-Fluoro-5-(trifluoromethyl)aniline.
- Thermal Stability : While melting/boiling points are unspecified, the ethoxy analogue’s higher molecular weight (330.39 vs. 352.38) suggests comparable stability .
Biological Activity
2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenoxy group and a morpholine sulfonyl moiety, which are significant for its biological interactions. The presence of the fluorine atom can enhance lipophilicity and alter the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to diverse biological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling, thus affecting processes such as proliferation and apoptosis.
- Receptor Binding : It can bind to receptors, influencing their activity and downstream effects on cell function.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anticancer Activity : Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cells.
- Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Antiviral Activity : In a study examining derivatives with similar structures, promising antiviral activity was observed against influenza virus (H1N1) and herpes simplex virus (HSV-1). The derivatives showed significant reductions in viral gene expression, indicating that structural modifications could enhance antiviral efficacy.
- Cytotoxicity Studies : Another study focused on evaluating the cytotoxic effects of morpholine-containing compounds against various cancer cell lines. The findings suggested that modifications in the aniline structure could lead to improved selectivity and potency against cancer cells while maintaining lower toxicity towards normal cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Introduce the morpholine sulfonyl group via nucleophilic substitution. Use 4-fluorophenol as the starting material, reacting with chlorosulfonic acid to form the sulfonyl chloride intermediate. React this intermediate with morpholine in anhydrous dichloromethane under inert atmosphere (N₂/Ar) to yield the sulfonamide .
- Step 2 : Couple the sulfonamide to the aniline core. Perform Ullmann or Buchwald-Hartwig coupling using a copper or palladium catalyst (e.g., CuI or Pd(dba)₂) in the presence of a ligand (e.g., Xantphos) and base (K₂CO₃) at 80–100°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature stability) and catalyst loading to improve yield (typically 60–75% after purification).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<0.5% threshold). Compare retention times with reference standards .
- NMR : Confirm the presence of the morpholine sulfonyl group (δ 3.6–3.8 ppm for morpholine protons) and fluorophenoxy moiety (δ 6.8–7.2 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]⁺ at m/z 381.1).
Q. What purification strategies are effective for removing common byproducts (e.g., unreacted sulfonyl chloride or residual morpholine)?
- Methodological Answer :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted intermediates.
- Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for slow crystallization, achieving >95% purity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (9:1). Use SHELXL for structure refinement, focusing on the dihedral angle between the fluorophenoxy and morpholine sulfonyl groups. Validate with R₁ < 0.05 and wR₂ < 0.10 .
- Challenges : Address disorder in the morpholine ring using restraints (e.g., DFIX command in SHELX).
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases. Prepare the ligand with Open Babel (optimize geometry at B3LYP/6-31G* level). Define the active site using MetaPocket for blind docking .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable).
Q. How do researchers analyze conflicting spectral data (e.g., discrepancies in NMR or IR peaks)?
- Methodological Answer :
- Cross-Validation : Compare experimental IR (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹) with DFT-calculated spectra (Gaussian 16, B3LYP functional).
- Dynamic Effects : For NMR, consider variable-temperature experiments to identify conformational exchange broadening (e.g., morpholine ring puckering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
